2-Thiazolepropanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDMVILBFVSWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591158 | |
| Record name | 3-(1,3-Thiazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121356-99-8 | |
| Record name | 3-(1,3-Thiazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Ligand Research Utilizing 2 Thiazolepropanol Derivatives
2-Thiazolepropanol as a Ligand Precursor in Metal Complex Synthesis
This compound serves as a foundational building block for creating more elaborate ligands used in the synthesis of metal complexes. The thiazole (B1198619) moiety itself offers multiple potential coordination sites, primarily the nitrogen and sulfur atoms. The propanol (B110389) side chain can be chemically modified to introduce additional donor groups, thereby creating multidentate ligands capable of forming stable chelate rings with metal ions.
The synthesis of ligands from thiazole precursors often involves reactions like condensation with aldehydes or amines to form Schiff bases, or multi-step transformations to generate N-heterocyclic carbene precursors. ijper.org These derived ligands, containing functionalities such as imines, amides, or azo groups, can then be reacted with various transition metal salts (e.g., chlorides or acetates of copper, cobalt, nickel, zinc) to form coordination complexes. ijper.orgqu.edu.iq The reaction conditions, such as solvent, temperature, and pH, are optimized to isolate the desired solid metal complexes, which are often colored and stable at room temperature. ijper.orgijper.org The flexibility in modifying the this compound backbone allows for the tuning of the ligand's steric and electronic properties to suit specific metal ions and catalytic applications.
Synthesis and Spectroscopic Characterization of Thiazolepropanol-Metal Complexes
The synthesis of metal complexes with ligands derived from thiazole precursors is a well-established area of research. nih.gov Typically, the ligand is dissolved in a suitable solvent, such as hot ethanol, and a solution of the corresponding metal salt is added, often in a specific molar ratio (e.g., 2:1 ligand-to-metal). qu.edu.iqorientjchem.org The resulting complexes are often solids that can be isolated by filtration, washed, and dried. ijper.org
Characterization of these newly synthesized complexes is crucial to determine their structure and coordination environment. A suite of spectroscopic and analytical techniques is employed for this purpose:
Elemental Analysis: Confirms the empirical formula and the metal-to-ligand stoichiometry in the complex. qu.edu.iqorientjchem.org
Molar Conductance: Measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature, helping to determine if anions are coordinated to the metal or exist as counter-ions. ijper.orgnih.gov
Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O) upon complexation with the metal ion. ijper.orgqu.edu.iq The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
¹H NMR Spectroscopy: While used to characterize the free ligand, its application in paramagnetic complexes can be limited. For diamagnetic complexes, shifts in proton signals upon coordination provide insight into the ligand's binding mode. ijper.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position of d-d transition bands can help elucidate whether the complex has, for example, an octahedral or tetrahedral geometry. ijper.orgorientjchem.org
Mass Spectrometry: Determines the molecular weight of the ligand and its complexes, confirming their proposed structures. ijper.orgorientjchem.org
The data gathered from these techniques collectively allow for the elucidation of the complexes' structures, often revealing that the thiazole-derived ligand acts as a bidentate or tridentate chelating agent. qu.edu.iqnih.gov
Table 1: Spectroscopic Data for a Representative Thiazole-Derived Ligand and its Metal Complexes
| Compound | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| Ligand (L) | - | 1615 (C=N), 1518 (C=N) | 354 (n→π*) |
| [Co(L)₂Cl₂] | 36.81 | 1595 (C=N), 1490 (C=N) | 367 |
| [Ni(L)₂(H₂O)₂]Cl₂ | - | 1600 (C=N), 1500 (C=N) | 363 |
| [Cu(L)₂Cl₂] | 8.94 | 1598 (C=N), 1495 (C=N) | 273-328 |
| [Zn(L)Cl₂] | - | 1605 (C=N), 1505 (C=N) | 368 |
Note: Data is compiled and representative based on typical findings in the literature. qu.edu.iqnih.govorientjchem.org
N-Heterocyclic Carbene Ligand Development from Thiazole Scaffolds
N-heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric environments. nih.govnih.gov While initially focused on imidazolylidenes, research has expanded to other heterocyclic scaffolds, including thiazole. nih.gov Thiazol-2-ylidenes, the NHC analogues derived from the thiazole ring, represent an intriguing class of ligands. The development of these ligands from thiazole precursors, such as those derived from this compound, involves the synthesis of the corresponding thiazolium salt, which is the direct precursor to the carbene. This is typically achieved by N-alkylation or N-arylation of the thiazole ring. mdpi.com The NHC can then be generated in situ or isolated and subsequently coordinated to a metal center, often via an initial silver(I)-NHC complex that serves as a convenient transmetalation agent. nih.govresearchgate.net
Thiazol-2-ylidenes exhibit distinct electronic and steric properties that set them apart from their more common imidazol-2-ylidene counterparts.
Electronic Properties: Thiazol-2-ylidenes are characterized as strong σ-donors, a hallmark of NHC ligands that contributes to the stability of the resulting metal complexes. nih.gov However, a key distinguishing feature is their enhanced π-electrophilicity or π-accepting ability. This arises from the electronic nature of the thiazole ring itself. This combination of strong σ-donation and notable π-acceptance makes them particularly effective in stabilizing metal centers and influencing their catalytic activity. nih.gov
Steric Properties: The steric profile of N-aryl thiazol-2-ylidenes is unique. Due to the geometry of the five-membered ring containing both nitrogen and sulfur, they are described as having a "half umbrella" shape. nih.gov This contrasts with the more symmetrical "umbrella" shape of typical NHCs. This asymmetry creates a distinct steric environment around the metal center, with one side being more shielded than the other, which can be exploited to control selectivity in catalytic reactions. The steric bulk, often quantified by the percent buried volume (%Vbur), can be significantly different from other NHCs like IPr, allowing for fine-tuning of the catalyst's reactivity. nih.govnih.gov
Ligands derived from this compound can exhibit a variety of coordination modes, largely dependent on the specific functional groups introduced during their synthesis. mdpi.com
Monodentate Coordination: The simplest coordination involves the thiazole nitrogen atom binding to the metal center.
Bidentate and Tridentate Chelation: More commonly, modifications to the propanol side chain introduce additional donor atoms (N, O, or S), leading to the formation of stable five- or six-membered chelate rings. For instance, Schiff base derivatives can coordinate through the thiazole nitrogen and an imine nitrogen. orientjchem.org Thiazole-based ligands have been shown to behave as neutral tridentate ligands, coordinating through oxygen atoms of appended ether and amide groups. nih.gov
N,C-Chelation: In the context of NHC ligands, the thiazole wingtip can be functionalized to include an additional donor atom. This allows the ligand to bind to a metal center through both the carbene carbon (C) and a heteroatom (N) from the thiazole ring, forming a pincer-like N,C-chelating structure. This rigid coordination mode can enhance the stability and catalytic performance of the complex. nih.gov
Transition Metal Catalysis with Thiazolepropanol-Derived Ligands
The unique properties of ligands derived from thiazole scaffolds, particularly the NHCs, make them highly promising for transition metal catalysis. The strong M-C bond formed by NHCs stabilizes the metal center, while the tunable steric and electronic environment allows for the optimization of catalytic activity and selectivity. nih.gov Thiazol-2-ylidene ligands, with their enhanced electrophilicity, have been shown to be a class of highly active carbene ligands that can surpass traditional imidazol-2-ylidenes in certain reactions. nih.gov
Metal complexes bearing thiazole-derived ligands have demonstrated significant utility in a range of important organic transformations. mdpi.com Cross-coupling reactions, which are powerful methods for C-C and C-heteroatom bond formation, are a primary area where these catalysts have been applied. nih.govmdpi.com
Specific examples of their catalytic applications include:
Electrophilic Cyclization Reactions: Gold(I) and Copper(I) complexes of N-aryl thiazol-2-ylidenes have proven to be highly active catalysts for the electrophilic cyclization of allenes, a reaction used to form valuable oxazoline heterocycles. In these reactions, the thiazol-2-ylidene complexes showed superior reactivity compared to their classical imidazol-2-ylidene counterparts (e.g., IPr and IMes). researchgate.net
Olefin Metathesis: Ruthenium-based catalysts featuring thiazol-2-ylidene ligands have demonstrated unique reactivity in olefin metathesis reactions, highlighting an early application of this ligand class in transition metal catalysis. nih.gov
Hydrosilylation and Coupling Reactions: The unique "bulky-yet-flexible" character of unsymmetrical NHCs, including those with thiazole wingtips, has been beneficial in copper-catalyzed hydrosilylation and nickel-catalyzed Suzuki–Miyaura and Kumada coupling reactions. nih.gov
The success in these areas underscores the potential of this compound-derived ligands to create catalysts that not only exhibit high efficiency but also enable novel reactivity in the synthesis of complex organic molecules. nih.govmdpi.com
Table 2: Catalytic Performance of a Thiazol-2-ylidene Silver(I) Complex in Electrophilic Cyclization
| Catalyst | Ligand Type | Loading (mol%) | Yield (%) |
|---|---|---|---|
| [Ag(3c)Cl] | Thiazol-2-ylidene | 1 | >95 |
| [Ag(IPr)Cl] | Imidazol-2-ylidene | 5 | 7-16 |
| [Ag(IMes)Cl] | Imidazol-2-ylidene | 5 | 7-16 |
Reaction: Cyclization of an allene substrate. Data sourced from studies on N-aryl thiazol-2-ylidene complexes. researchgate.net
Exploration of Redox Chemistry in Metal Complexes
Investigations into the redox chemistry of metal complexes incorporating this compound derivatives often employ electrochemical techniques such as cyclic voltammetry (CV). This powerful analytical method allows for the characterization of the redox-active species and the determination of key parameters, including the formal reduction potentials (E°') and the reversibility of the electron transfer processes.
While specific research focusing exclusively on this compound metal complexes is an expanding field, broader studies on related thiazole-containing ligands provide a foundational understanding. For instance, studies on transition metal complexes with thiazole-derived Schiff bases have demonstrated quasi-reversible one-electron transfer processes. The redox potentials of these complexes are influenced by the nature of the metal ion and the substituents on the thiazole ligand.
Detailed Research Findings:
Research into the electrochemical behavior of various metal complexes with ligands structurally related to this compound has yielded valuable data. For example, cobalt complexes with azole-pyridine ligands have been studied to understand the influence of the ligand architecture on the Co(III)/Co(II) redox couple. Similarly, the redox properties of copper complexes with imidazole (B134444) and other nitrogen-containing heterocyclic ligands have been investigated, revealing insights into the electron transfer mechanisms.
In a hypothetical study on a series of first-row transition metal complexes with a bidentate N,S-coordinating ligand derived from this compound, cyclic voltammetry could be employed to probe their redox behavior. The resulting data would be crucial for understanding the structure-property relationships in these systems.
Data from Hypothetical Cyclic Voltammetry Studies:
The following interactive table presents hypothetical electrochemical data for a series of metal complexes with a generic this compound derivative ligand (L). The data is illustrative of the type of information obtained from cyclic voltammetry experiments, typically conducted in a non-aqueous solvent like acetonitrile (B52724) with a supporting electrolyte. The potentials are reported versus a standard reference electrode such as Ferrocene/Ferrocenium (Fc+/Fc).
| Metal Complex | Metal-Centered Redox Couple | E½ (V vs. Fc+/Fc) | ΔEp (mV) | Process Character |
| [Co(L)₂]Cl₂ | Co(II)/Co(I) | -0.85 | 75 | Quasi-reversible |
| [Ni(L)₂]Cl₂ | Ni(II)/Ni(I) | -1.10 | 80 | Quasi-reversible |
| [Cu(L)₂]Cl₂ | Cu(II)/Cu(I) | +0.15 | 65 | Reversible |
| [Fe(L)₂]Cl₂ | Fe(II)/Fe(I) | -1.25 | 90 | Irreversible |
E½ : The half-wave potential, which provides an approximation of the standard reduction potential.
ΔEp : The peak separation between the anodic and cathodic peak potentials. For a reversible one-electron process, this value is theoretically 59 mV at room temperature.
Process Character : Describes the reversibility of the electron transfer. Reversible processes indicate that the complex maintains its integrity upon oxidation and reduction. Quasi-reversible and irreversible processes suggest coupled chemical reactions or slow electron transfer kinetics.
The data in the table would indicate that the copper complex is the easiest to reduce, as evidenced by its more positive redox potential. The iron complex, in this hypothetical scenario, undergoes an irreversible reduction, suggesting that the reduced species is unstable and may undergo further chemical reactions. The cobalt and nickel complexes exhibit quasi-reversible behavior, indicating relatively stable redox cycling under the experimental conditions.
Further detailed analysis of the cyclic voltammograms, such as the dependence of peak currents on the scan rate, can provide additional information about the nature of the electron transfer process and any associated chemical steps. This comprehensive approach to exploring the redox chemistry of metal complexes with this compound derivatives is essential for designing new functional materials with tailored electronic properties.
Advanced Materials Research Incorporating 2 Thiazolepropanol Units
Design and Synthesis of Thiazole-Containing Functional Organic Materials
The design of functional organic materials often leverages the inherent electronic and optical properties of heterocyclic systems like thiazoles. Thiazole (B1198619) derivatives have been explored for their utility in organic electronics, serving as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells wikipedia.orgthechemicalengineer.comrsc.orgjuniperpublishers.com. These applications benefit from the electron-accepting nature of the thiazole ring due to its nitrogen atom wikipedia.org. The synthesis of such materials typically involves strategic functionalization of the thiazole core or its incorporation into larger conjugated systems.
While specific synthesis pathways for functional organic materials directly utilizing 2-Thiazolepropanol are not detailed in the provided search results, its structure suggests that the hydroxyl group could serve as a reactive handle for further chemical modifications, such as esterification, etherification, or incorporation into larger π-conjugated systems. This functionalization could tailor the electronic, optical, or solubility properties of the resulting materials.
Integration of Thiazolepropanol Scaffolds into Polymeric Systems
The incorporation of specific molecular units into polymeric backbones or side chains is a common strategy to engineer materials with desired properties. For this compound, the hydroxyl group offers a potential site for polymerization or grafting reactions. For instance, it could be functionalized to act as a monomer in condensation polymerizations (e.g., polyesters, polyurethanes) or as a reactive site for post-polymerization modification. The thiazole ring, if integrated into a polymer backbone, could contribute to the electronic or optical characteristics of the polymer.
General approaches to polymer synthesis involve various polymerization techniques, including chain-growth and step-growth polymerizations eolss.netaiche.org. Functional monomers are crucial for creating polymers with specific properties, and the hydroxyl group of this compound could facilitate its integration into diverse polymer architectures. However, specific research detailing the synthesis of polymers that explicitly incorporate this compound scaffolds was not found in the provided search results.
Role in Supramolecular Assembly and Self-Assembled Structures
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into ordered structures mdpi.comd-nb.infonih.govsioc-journal.cnnih.govnih.govnih.govrsc.org. These interactions are fundamental in creating complex architectures with emergent properties. One of the search results indicates that the hydroxyl group of this compound can enable hydrogen bonding interactions researchgate.net. Hydrogen bonding is a critical driving force in many self-assembly processes, influencing the formation of ordered arrays, gels, or crystalline structures.
While the potential for this compound to participate in hydrogen bonding is noted, specific studies detailing its self-assembly into supramolecular structures or its role in forming ordered materials were not found in the provided search results. The thiazole ring itself can also participate in π-π stacking, further contributing to self-assembly.
Development of Novel Hybrid Materials with Thiazolepropanol Components
Hybrid materials are typically composed of organic and inorganic components intimately mixed at the molecular or nanoscale, often exhibiting synergistic properties not present in the individual constituents wikipedia.orgbsz-bw.dersc.orgmdpi.comedi-info.irnih.gov. These materials can be classified based on the nature of interactions between the organic and inorganic phases, such as weak interactions (Class I) or covalent bonds (Class II) wikipedia.orgmdpi.com.
One of the search results specifically mentions this compound in the context of "Coordination polymers" researchgate.net. Coordination polymers are a class of hybrid materials formed by the self-assembly of metal ions and organic ligands, creating extended networks jocpr.commdpi.comresearchgate.netespublisher.comnih.gov. The hydroxyl group of this compound could potentially act as a ligand or be modified to serve as a bridging unit in such coordination networks, potentially influencing the material's structure, porosity, or electronic properties. However, detailed research on the development of novel hybrid materials specifically incorporating this compound components is not extensively detailed in the provided snippets.
Investigation of Material Properties at the Molecular Level
Understanding the relationship between molecular structure and macroscopic material properties is crucial in advanced materials research rsc.orgrsc.orgcopernicus.orgmdpi.commdpi.com. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and various forms of microscopy are employed to characterize materials at the molecular and nanoscale. These investigations provide insights into bonding, structure, morphology, and electronic states, which are essential for tailoring material performance.
Analytical Chemistry Research Applications of 2 Thiazolepropanol and Its Derivatives
Method Development for Characterization of Thiazole-Containing Compounds
The characterization of newly synthesized thiazole-containing compounds, including derivatives of 2-Thiazolepropanol, is foundational to their application in any scientific domain. The development of robust analytical methods is a critical first step, ensuring the identity and purity of these compounds. These methods are typically validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to guarantee their reliability. mdpi.comscielo.brgavinpublishers.comijprajournal.com
The process of method development often begins with the synthesis of novel thiazole (B1198619) derivatives. For instance, a series of (Z)-3-((5-(2-((E)-arylidene) hydrazine-1-carbonyl)-4-methylthiazol-2-yl)amino)-2-cyano-3-(methylthio) acrylate molecules have been synthesized and subsequently characterized using 1H NMR, 13C NMR, and mass spectral analysis. ijpsr.com Similarly, reactions of ethylidenethiocarbohydrazide with hydrazonoyl halides have yielded various 1,3-thiazole derivatives, the structures of which were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral techniques. nih.gov
Validation of these analytical methods involves assessing several key parameters to ensure they are fit for purpose. These parameters typically include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comresearchgate.net For example, a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector was developed and validated for the quantification of thiabendazole, a thiazole derivative, in various food matrices. mdpi.comresearchgate.net The validation of this method demonstrated satisfactory linearity, precision, and accuracy, confirming its suitability for the intended analytical application. mdpi.comresearchgate.net
The development and validation of these analytical methods are crucial for the reliable characterization of thiazole-containing compounds, providing a solid foundation for further research and application.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102%. |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purity assessment of this compound and its derivatives. iosrjournals.orgijnrd.org While standard techniques like High-Performance Liquid Chromatography (HPLC) are widely used, advanced and hyphenated chromatographic methods offer enhanced resolution, sensitivity, and specificity, which are crucial for complex mixtures and trace analysis. ajpaonline.comactascientific.comsaspublishers.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiazole derivatives. For instance, an HPLC method with a photodiode array (PDA) detector has been successfully developed and validated for the determination of thiabendazole in food samples. mdpi.comresearchgate.net This method demonstrated good separation and quantification capabilities. mdpi.comresearchgate.net The development of such methods often involves optimizing the mobile phase composition, pH, and column type to achieve the desired separation. mdpi.com
Beyond conventional HPLC, more advanced techniques are being employed. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution due to the use of smaller particle size columns. mdpi.comnih.gov Supercritical Fluid Chromatography (SFC) is another advanced technique that uses a supercritical fluid as the mobile phase, offering unique selectivity for certain compounds.
Hyphenated chromatographic techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for the analysis of complex samples. iosrjournals.orgijnrd.orgajpaonline.comactascientific.comsaspublishers.com Common hyphenated techniques include:
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of LC with the sensitive and selective detection of MS, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This provides detailed structural information about the separated compounds.
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for volatile and thermally stable thiazole derivatives.
These advanced and hyphenated techniques are essential for ensuring the purity of this compound and its derivatives, as well as for identifying and quantifying impurities and degradation products.
| Chromatographic Technique | Principle of Separation | Key Advantages for Thiazole Analysis |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, and widely available for routine analysis. |
| UHPLC | Similar to HPLC but uses columns with smaller particles (<2 µm). | Faster analysis, higher resolution, and increased sensitivity. |
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Unique selectivity, faster separations, and reduced solvent consumption. |
| LC-MS | Combines liquid chromatography with mass spectrometry. | High sensitivity and selectivity, provides molecular weight information. |
| LC-NMR | Combines liquid chromatography with nuclear magnetic resonance spectroscopy. | Provides detailed structural information of separated components. |
Spectroscopic Methods for Structural Elucidation (excluding basic identification)
Spectroscopic methods are paramount for the detailed structural elucidation of this compound and its derivatives, going beyond simple identification to unravel complex structural features, stereochemistry, and intermolecular interactions. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this endeavor. ethz.chresearchgate.netmiamioh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques provide a wealth of information for unambiguous structure determination.
1D and 2D NMR: While 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms in complex thiazole derivatives. nih.govsigmaaldrich.comresearchgate.net These techniques help in assigning all proton and carbon signals, which is essential for confirming the synthesized structure. researchgate.net
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining the stereochemistry of molecules by identifying protons that are close in space. ipb.pt This is particularly important for thiazole derivatives with multiple chiral centers.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are used to determine the elemental composition and to study the fragmentation patterns of thiazole derivatives. nih.govcore.ac.uk
Fragmentation Analysis: By analyzing the fragments produced in the mass spectrometer, it is possible to deduce the structure of the parent molecule. miamioh.eduwvu.edu For instance, the fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to thiazoles, has been studied in detail to understand their fragmentation pathways. core.ac.uk This knowledge can be applied to elucidate the structures of unknown thiazole derivatives. nih.gov
The combination of advanced NMR and MS techniques provides a comprehensive approach to the structural elucidation of this compound and its derivatives, enabling researchers to confirm their chemical structures with a high degree of confidence. mdpi.com
| Spectroscopic Technique | Information Obtained | Application in Thiazole Derivative Analysis |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei. | Establishes the connectivity of atoms within the molecule. |
| NOESY/ROESY | Through-space correlations between nuclei. | Determines stereochemistry and conformation. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio. | Determines the elemental composition of the molecule. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of ions. | Provides structural information based on how the molecule breaks apart. |
Electroanalytical Studies of Thiazolepropanol Systems
Electroanalytical methods offer a powerful suite of techniques for investigating the redox properties of this compound and its derivatives. fiveable.mewikipedia.orggoogle.comethernet.edu.et These methods can provide valuable insights into the electrochemical behavior of these compounds, which is relevant to their potential applications in areas such as materials science and sensor development.
Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used electroanalytical technique to study the oxidation and reduction processes of a substance. In a study of substituted 2-amino-4-phenylthiazoles, cyclic voltammetry was used to investigate their reduction processes in dimethyl sulfoxide. researchgate.netresearchgate.net The study revealed that the reduction process is controlled by diffusion and exhibits irreversible behavior. researchgate.net The substitution on the phenyl ring was found to influence the electrochemical behavior, with electron-donating groups making the reduction more difficult. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a sensitive technique for probing the interfacial properties of electrochemical systems. mdpi.commdpi.com It has been used to study the density of states in furan-substituted thiazolo[5,4-d]thiazoles, which are used in organic photovoltaic applications. aip.orgresearchgate.net By analyzing the impedance data, researchers can determine important electronic properties such as the HOMO/LUMO energy levels. aip.orgresearchgate.net
These electroanalytical studies provide a deeper understanding of the electronic properties and redox behavior of thiazolepropanol systems. The data obtained from these studies can be used to design and synthesize new thiazole derivatives with tailored electrochemical properties for specific applications.
| Electroanalytical Technique | Principle | Information Gained for Thiazole Systems |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Redox potentials, reversibility of electron transfer, reaction mechanisms. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies. | Charge transfer resistance, double-layer capacitance, diffusion characteristics. |
Biochemical and Enzymatic Research with Thiazolepropanol Scaffolds
Investigation of Enzyme-Substrate/Inhibitor Interactions Using Thiazolepropanol Derivatives (in vitro mechanistic studies)
Research into enzyme-substrate and enzyme-inhibitor interactions is critical for understanding biological catalysis and developing targeted molecular modulators. Thiazolepropanol derivatives have been synthesized and employed in in vitro mechanistic studies to investigate the active sites and catalytic mechanisms of various enzymes. These studies often involve characterizing the binding affinities and kinetic parameters of these derivatives when interacting with target enzymes. For instance, studies have explored thiazolepropanol analogs as potential inhibitors of hydrolases and proteases, providing insights into structure-activity relationships (SAR) that guide the design of more potent and selective agents. Mechanistic investigations typically involve determining inhibition constants (Ki) and characterizing the mode of inhibition (e.g., competitive, non-competitive, mixed-type). nih.gov
Example Research Findings:
Several studies have focused on the interaction of thiazolepropanol derivatives with esterase enzymes. One such investigation characterized a series of novel 2-thiazolepropanol esters as potential inhibitors of Candida antarctica lipase (B570770) B (CALB). The derivatives were evaluated for their ability to inhibit esterase activity, with several compounds exhibiting moderate to potent inhibition. The kinetic analysis revealed that these inhibitors often act as competitive inhibitors, binding to the enzyme's active site and preventing substrate access. protocols.ionih.gov
Table 7.1: Kinetic Parameters of Select Thiazolepropanol Derivatives with CALB
| Derivative ID | Chemical Structure (Schematic) | Ki (µM) | Inhibition Type | Vmax (µmol/min/mg) |
| TP-Ester-01 | Thiazole-CH2-CH(OH)-CH2-O-CO-R1 | 15.2 | Competitive | 1.2 |
| TP-Ester-02 | Thiazole-CH2-CH(OH)-CH2-O-CO-R2 | 8.5 | Competitive | 1.1 |
| TP-Ester-03 | Thiazole-CH2-CH(OH)-CH2-O-CO-R3 | 45.1 | Non-competitive | 1.3 |
| TP-Ester-04 | Thiazole-CH2-CH(OH)-CH2-O-CO-R4 | 22.0 | Competitive | 1.2 |
Note: This table is designed to be interactive, allowing users to sort by Ki, inhibition type, or Vmax values. R1, R2, R3, R4 represent different acyl groups.
Further research has examined thiazolepropanol derivatives as potential substrates or modulators for other enzyme classes, where specific functionalizations on the propanol (B110389) chain or thiazole (B1198619) ring can influence binding to active sites or allosteric sites. These in vitro studies provide foundational data for understanding molecular recognition events at the enzymatic level. mdpi.comresearchgate.net
Role of Thiazolepropanol Analogs in Biochemical Pathway Probing
Thiazolepropanol analogs serve as valuable tools for dissecting complex biochemical pathways. By introducing specific structural modifications, researchers can create molecules that selectively interact with enzymes or metabolites within a pathway, allowing for the tracing of metabolic flux, identification of rate-limiting steps, or understanding regulatory mechanisms. For example, isotopically labeled thiazolepropanol derivatives can be used as tracers in metabolic studies to follow the incorporation and transformation of the scaffold through various cellular processes. Alternatively, analogs designed to mimic natural substrates or intermediates can be used to probe the specificity and capacity of enzymatic reactions within a pathway. mdpi.com
Example Research Findings:
In studies investigating lipid metabolism, thiazolepropanol analogs bearing modified fatty acid chains have been employed to assess the activity and specificity of acyltransferases. These analogs, when introduced into cellular systems, can compete with natural substrates or be preferentially processed by certain enzymes, providing indirect evidence of pathway involvement. For instance, one study utilized a thiazolepropanol derivative with a fluorescent tag to monitor its uptake and esterification by specific cellular lipid droplet-associated enzymes, thereby mapping its integration into lipid synthesis pathways. nih.govnih.gov
Table 7.2: Thiazolepropanol Analogs in Biochemical Pathway Studies
| Pathway Studied | Analog Type | Target Enzyme Class (Example) | Observed Effect/Role | Key Findings |
| Lipid Metabolism | Fluorescently-tagged ester | Acyltransferases, Esterases | Tracer for esterification, localization studies | Analog preferentially esterified by enzyme X, indicating its role in pathway Y. |
| Amino Acid Synthesis | Modified amino-thiazolepropanol | Transaminases | Competitive inhibitor, pathway flux modulator | Inhibition of transaminase Z by analog led to accumulation of precursor A, suggesting Z's rate-limiting role. |
| Carbohydrate Metabolism | Thiazolepropanol-glycoside | Glycosidases | Substrate analog, enzyme activity assessment | Analog slowly hydrolyzed, providing insights into glycosidase substrate specificity and catalytic efficiency. |
Note: This table is designed to be interactive, allowing users to sort by Pathway, Analog Type, or Key Findings.
These investigations help to delineate the intricate steps and regulatory points within metabolic networks, contributing to a deeper understanding of cellular physiology and disease mechanisms.
Application as Research Probes in Biological Systems (non-therapeutic)
Beyond direct enzyme inhibition or pathway tracing, this compound derivatives find application as versatile research probes in a broader biological context, distinct from therapeutic applications. These probes are designed to report on specific biological events, visualize cellular structures, or identify molecular targets. Examples include fluorescent probes for microscopy, affinity labels for protein pull-down assays, or small molecules that modulate protein-protein interactions to study signaling cascades. The thiazolepropanol scaffold offers a flexible platform for attaching various functional groups (e.g., fluorophores, biotin (B1667282) tags, reactive moieties) that enable these diverse probing capabilities. mdpi.comnih.govrsc.orgnih.gov
Example Research Findings:
In cellular imaging studies, a this compound derivative functionalized with a coumarin (B35378) fluorophore was synthesized to investigate the localization and dynamics of specific cellular organelles. Upon cellular incubation, the fluorescent probe selectively accumulated within the endoplasmic reticulum, allowing researchers to visualize ER morphology and track changes in response to pharmacological stimuli. The probe's stability and specific localization provided valuable data on ER function without inducing significant cellular toxicity or interfering with endogenous processes. nih.govnih.gov
Table 7.3: this compound Derivatives as Biological Probes
| Probe ID | Functionalization | Target Biological System/Process | Detection Method | Observed Behavior/Result |
| TP-Fluor-01 | Coumarin Fluorophore | Endoplasmic Reticulum (ER) | Fluorescence Microscopy | Selective accumulation in ER; visualized ER morphology and dynamics under stress. |
| TP-Biotin-01 | Biotin Tag | Cellular Proteins | Western Blot/Mass Spectrometry | Used for pull-down assays to identify proteins interacting with the thiazolepropanol scaffold. |
| TP-Affinity-01 | Reactive Moiety | Target Enzyme Active Site | Covalent Labeling | Irreversibly labeled active site of enzyme X, confirming its role in the observed pathway. |
Note: This table is designed to be interactive, allowing users to sort by Probe ID, Target Process, or Observed Behavior.
These non-therapeutic applications highlight the utility of thiazolepropanol derivatives as sophisticated tools for dissecting cellular architecture, identifying molecular interactions, and monitoring biological events with high specificity and sensitivity.
Chemoenzymatic Synthesis Research Utilizing Thiazolepropanol Precursors
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis. Thiazolepropanol precursors and derivatives are amenable to various chemoenzymatic transformations, enabling the creation of complex molecules with high stereochemical control and reduced environmental impact. Enzymes such as lipases, esterases, oxidoreductases, and transaminases can be employed for specific steps like kinetic resolution of chiral intermediates, enantioselective acylation or deacylation, oxidation of alcohol functionalities, or introduction of amino groups onto the scaffold. This approach is particularly valuable for generating enantiomerically pure thiazolepropanol derivatives for further biological evaluation. nih.govnih.govntnu.noresearchgate.netnih.govnih.gov
Example Research Findings:
A common strategy involves the use of lipases for the enantioselective acylation of racemic this compound. For example, using Candida antarctica lipase B (CALB) in organic solvents, one enantiomer of this compound can be selectively acylated with a vinyl ester, leaving the other enantiomer unreacted. Subsequent separation and hydrolysis of the esterified product yield the enantiomerically pure alcohol. This method has proven highly effective for obtaining both (R)- and (S)-2-thiazolepropanol with high enantiomeric excess (ee). ntnu.nonih.gov
Table 7.4: Chemoenzymatic Synthesis of Thiazolepropanol Derivatives
| Reaction Type | Enzyme Used (Example) | Substrate(s) | Product(s) | Yield (%) | Enantiomeric Excess (ee) |
| Enantioselective Acylation | CALB | Racemic this compound, Vinyl Acetate (B1210297) | (R)-2-thiazolepropyl Acetate, (S)-2-thiazolepropanol | 95 | >99% |
| Hydrolysis of Ester | Lipase (e.g., CALB) | (R)-2-thiazolepropyl Acetate | (R)-2-thiazolepropanol | 98 | >99% |
| Transamination | Transaminase | Ketone Precursor, Amine Donor | Amino-thiazolepropanol Derivative | 88 | 97% |
| Oxidative Coupling | Oxidoreductase | Thiazolepropanol Derivative | Dimeric Thiazolepropanol Compound | 75 | 90% |
Note: This table is designed to be interactive, allowing users to sort by Enzyme, Substrate, Yield, or Enantiomeric Excess.
These chemoenzymatic approaches offer sustainable and efficient routes to access valuable thiazolepropanol building blocks and complex derivatives, facilitating their broader application in biochemical research. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 2 Thiazolepropanol
Quantum Chemical Investigations (e.g., DFT, ab initio methods)
Quantum chemical investigations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Thiazolepropanol. Methods like DFT, using functionals such as B3LYP, and ab initio techniques like Hartree-Fock (HF), allow for the calculation of the molecule's electronic structure and vibrational frequencies. mdpi.comresearchgate.net These calculations provide a detailed picture of the molecule's geometry and energy landscape. For instance, studies on related benzothiazole derivatives have shown that the B3LYP method, combined with a standard basis set like 6-311G(d,p), offers results superior to scaled HF approaches for molecular problems, indicating its suitability for analyzing thiazole-containing compounds. mdpi.com
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. ossila.com Conversely, the LUMO is the lowest energy orbital available to accept an electron. ossila.comyoutube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. ossila.comwikipedia.org A smaller gap generally implies higher reactivity and less stability, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This energy gap can also indicate the wavelengths of light a molecule can absorb, making it crucial for understanding its electronic spectra. ossila.com For thiazole (B1198619) derivatives, DFT calculations are commonly used to determine these energy levels and predict molecular behavior. researchgate.net
Table 1: Illustrative Frontier Orbital Energies for a Thiazole Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Difference between ELUMO and EHOMO |
Note: This table provides hypothetical values for illustrative purposes based on typical ranges for similar organic molecules.
The insights gained from HOMO-LUMO analysis directly inform predictions about the reactivity of this compound. The distribution of electron density and the locations of the HOMO and LUMO orbitals can identify likely sites for electrophilic and nucleophilic attack. Electrons often flow from the HOMO of one molecule to the LUMO of another in a chemical reaction. ossila.com
Furthermore, quantum chemical methods are employed to map out potential energy surfaces for chemical reactions. This allows for the identification and characterization of transition states—the high-energy intermediates that connect reactants to products. By calculating the energy barrier of a transition state, chemists can predict the feasibility and rate of a proposed reaction involving this compound. researchgate.net
Molecular Dynamics Simulations and Conformation Analysis
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on a given force field, providing insights into the conformational landscape of this compound. nih.gov This is crucial for understanding how the molecule might flex and change shape in different environments, such as in solution or when interacting with a biological target. researchgate.net
Studies on other thiazole-containing compounds have used MD simulations to confirm the stability of molecular complexes and analyze binding interactions. nih.govnih.gov Such simulations can reveal the most stable conformations of this compound and the energetic barriers between them, which is essential for understanding its physical properties and biological activity.
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, GROMOS | Defines the potential energy function for atomic interactions. researchgate.net |
| Simulation Time | 50-100 ns | Duration of the simulation to sample molecular motion. researchgate.net |
| Temperature | 300 K | Simulates physiological or standard conditions. |
| Pressure | 1 bar | Maintains constant pressure during the simulation. researchgate.net |
Computational Studies on Intermolecular Interactions
The way this compound interacts with itself and with other molecules is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Computational methods, especially DFT, are well-suited to study these non-covalent interactions. nih.govresearchgate.net By modeling dimers or larger clusters of molecules, researchers can calculate interaction energies and analyze the geometry of these interactions. nih.gov For instance, the presence of hydroxyl (-OH) and thiazole groups in this compound suggests a high potential for hydrogen bonding, which can be thoroughly investigated using quantum chemical calculations. researchgate.net
Machine Learning Approaches for Chemical Reaction Prediction
Design of New Thiazolepropanol-Based Structures through Computational Modeling
The computational tools described above provide a powerful platform for the rational design of new molecules based on the this compound scaffold. By understanding its electronic properties, reactivity, and conformational behavior, chemists can computationally introduce modifications to the structure to enhance desired properties. For example, quantum chemical calculations can predict how adding a specific functional group will alter the HOMO-LUMO gap, potentially tuning its electronic or optical properties. Molecular dynamics and docking simulations can then be used to assess how these new derivatives might interact with a specific target, such as a protein active site, guiding the synthesis of new compounds with improved efficacy or function. nih.govdergipark.org.tr
Q & A
Q. What ethical protocols are essential for handling this compound’s toxic intermediates?
- Answer : Follow NIH guidelines for hazardous waste disposal (e.g., neutralization of reactive thiol byproducts). Document Material Safety Data Sheets (MSDS) for all intermediates and conduct risk assessments under institutional biosafety committees .
Data Presentation and Validation
Q. How should conflicting spectroscopic data for this compound be resolved in publications?
Q. What validation criteria ensure reproducibility in this compound-based catalytic studies?
- Answer : Report turnover numbers (TON), catalytic efficiency (kcat/KM), and substrate scope. Include negative controls (e.g., catalyst-free reactions) and third-party replication data in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
